4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Ensure your URAT1 inhibitor program starts with the correct fluorinated scaffold. 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS 164164-26-5) offers a unique 4,4'-difluoro pattern distinct from mono-fluoro (LogP 3.19) or isomeric difluoro analogs. LogP 3.33 and characterized CYP3A4 IC50 (1.30 μM) enable precise SAR for metabolic stability. Do not substitute with generic analogs—validate target affinity with the correct isomer. ≥98% purity for reproducible research.

Molecular Formula C13H8F2O2
Molecular Weight 234.202
CAS No. 164164-26-5
Cat. No. B596909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
CAS164164-26-5
Synonyms5-(4-Fluorophenyl)-2-fluorobenzoic acid
Molecular FormulaC13H8F2O2
Molecular Weight234.202
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F
InChIInChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
InChIKeyQFOLNTPEYOGOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS 164164-26-5) | A Fluorinated Biphenyl Carboxylic Acid Building Block for Pharmaceutical and Agrochemical Research


4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, also known as 2-fluoro-5-(4-fluorophenyl)benzoic acid, is a fluorinated aromatic carboxylic acid derivative characterized by a biphenyl scaffold with two fluorine substituents at the 4 and 4' positions and a carboxylic acid group at the 3-position [1]. With a molecular formula of C13H8F2O2 and a molecular weight of 234.20 g/mol, this compound is supplied as a solid with purity specifications of ≥95% . It serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research applications, where its unique substitution pattern offers distinct physicochemical and biological properties compared to non-fluorinated or differently substituted analogs [1][2].

Why 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Cannot Be Simply Substituted by Other Biphenyl Carboxylic Acids in Critical Research Applications


Within the biphenyl carboxylic acid chemical space, seemingly minor structural variations, such as the position and number of fluorine atoms, can lead to profound differences in physicochemical properties and biological activity. The specific 4,4'-difluoro substitution pattern on the [1,1'-biphenyl]-3-carboxylic acid scaffold is not interchangeable with mono-fluoro analogs like 4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid , nor with isomers such as 2',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid or the clinically used 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Diflunisal) [1]. These structural differences directly impact key parameters including lipophilicity (LogP), metabolic stability, target binding affinity, and synthetic utility, making each derivative a unique tool for specific research objectives [2]. Generic substitution without rigorous validation of the desired properties in a given experimental system risks irreproducible results and wasted resources, as the quantitative evidence detailed below demonstrates.

Quantitative Differentiation Guide for 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid (CAS 164164-26-5) Versus Analogs


Enhanced Lipophilicity (LogP) of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Compared to Its Mono-Fluorinated Analog

The 4,4'-difluoro substitution pattern in 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid results in a significantly higher calculated LogP value compared to its mono-fluorinated analog, 4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This indicates greater lipophilicity, which can influence membrane permeability and metabolic stability in drug discovery contexts [1].

Lipophilicity Drug Design Physicochemical Properties

In Vitro CYP3A4 Inhibition Profile of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid exhibits a measurable, albeit moderate, inhibitory effect on the key drug-metabolizing enzyme CYP3A4, with a reported IC50 value in the low micromolar range [1]. This is a distinct property not shared by all biphenyl carboxylic acid derivatives, and it is a critical consideration for its use in cellular assays or as a precursor for compounds intended for in vivo studies.

Drug Metabolism CYP450 Inhibition ADME

Biphenyl Carboxylic Acid Scaffold as a Privileged Pharmacophore for URAT1 Inhibition: A Class-Level Inference for 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

While direct URAT1 inhibition data for the target compound is not available in the public domain, it belongs to a well-studied class of biphenyl carboxylic acid derivatives that have demonstrated potent URAT1 inhibition. A recent study designed novel URAT1 inhibitors based on a biphenyl carboxylic acid pharmacophore, with lead compounds exhibiting IC50 values of 0.17 μM and 0.93 μM, which are comparable or superior to the clinical drug benzbromarone (IC50 = 0.36 μM) [1]. The specific 4,4'-difluoro substitution pattern may offer a unique starting point for further SAR exploration in this therapeutic area.

URAT1 Inhibition Hyperuricemia Gout Drug Discovery

Recommended Research and Industrial Applications for 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry: Design and Synthesis of URAT1 Inhibitors for Gout and Hyperuricemia

Based on class-level evidence demonstrating the biphenyl carboxylic acid scaffold as a validated pharmacophore for URAT1 inhibition, 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a rational starting material for the synthesis of novel URAT1 inhibitors. Its unique 4,4'-difluoro substitution pattern offers a distinct physicochemical profile (LogP = 3.33) that can be exploited to modulate target affinity and metabolic stability, with the goal of identifying compounds with IC50 values superior to benzbromarone (IC50 = 0.36 μM) [1].

ADME and Drug Metabolism Studies: Investigating the Impact of Fluorination on CYP450 Interaction

The known, moderate inhibitory activity of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid against CYP3A4 (IC50 = 1.30 μM) makes it a useful tool compound for investigating structure-activity relationships around CYP450 inhibition within the biphenyl carboxylic acid series [2]. Researchers can use this compound as a benchmark to assess how further structural modifications alter the CYP inhibition profile, a critical step in optimizing lead candidates for drug development.

Chemical Biology: A Lipophilic Probe for Investigating Membrane Interactions

With a calculated LogP of 3.33, which is notably higher than its mono-fluorinated analog (LogP = 3.19), 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid possesses enhanced lipophilicity [3]. This property makes it suitable for use in chemical biology studies aimed at understanding how subtle changes in fluorination patterns affect a molecule's ability to partition into lipid bilayers or interact with hydrophobic protein pockets, thereby providing valuable data for designing molecules with optimized cellular uptake and distribution.

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